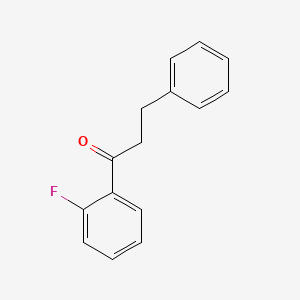

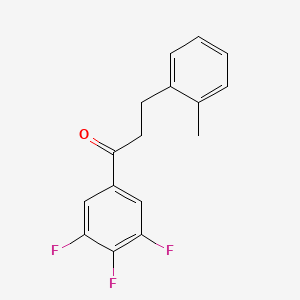

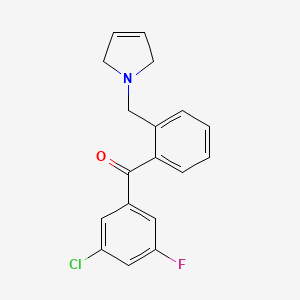

3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated and fluorinated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the paper titled "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene as a Functionalized Isoprene Unit. An Electrochemical Preparation and Some Reactions" describes the electrooxidative double ene-type chlorination of a related compound, which could be analogous to potential synthetic routes for the target compound . Similarly, the synthesis of "3-Chloro-4-fluorothiophene-1,1-dioxide" from commercially available precursors demonstrates the synthetic value of such chloro-fluoro compounds .

Molecular Structure Analysis

The molecular structure of chloro-fluoro aromatic compounds can be quite intricate, as seen in "Asymmetric Synthesis and Crystal Structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol Hydrochloride," which provides detailed crystallographic data for a structurally related compound . This suggests that the target compound may also exhibit complex structural features that could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of chloro-fluoro compounds can vary significantly depending on the specific substituents and the reaction conditions. For example, "3-Chloro-4-fluorothiophene-1,1-dioxide" has been shown to be a useful Diels-Alder diene, reacting with various dienophiles . This indicates that the target compound might also participate in similar cycloaddition reactions. Additionally, the chlorination reactions of substituted dimethylphenols, as discussed in "The Chlorination of Some Substituted 2,4-Dimethylphenols," could provide insights into the reactivity of the chlorinated moiety in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluoro aromatic compounds are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and solubility. The paper "Crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone" provides an example of how the arrangement of halogen atoms can impact the molecular conformation and intermolecular interactions . Furthermore, the synthesis and reactions of "3-Chloro-2-fluoro-2-buten-4-olide" highlight the influence of halogens on the compound's reactivity and stability .

Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

A study focused on the synthesis and spectral analysis of chloro and fluoro-substituted compounds, examining their molecular geometry and chemical reactivity through quantum chemical studies. This research highlights the significance of such compounds in understanding chemical reactivity and physical properties, which could be relevant for materials science and chemical synthesis methodologies (Satheeshkumar et al., 2017).

Environmental Degradation

Another research area involves the sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted phenols. This study demonstrates the potential of ultrasonic treatment in the degradation of persistent organic pollutants in water, indicating the environmental applications of understanding the behavior of such chemically substituted compounds (Goskonda et al., 2002).

Polymer Science

Research on copoly(1,3,4-oxadiazole-ether)s containing phthalide groups explores the synthesis of novel polymers with potential applications in materials science, particularly in creating high-performance polymers with desirable thermal and electrical properties (Hamciuc et al., 2008).

Advanced Oxidation Processes

A study on the ROS reevaluation for the degradation of chloro-dimethylphenol by UV and UV/persulfate processes in water emphasizes the significance of advanced oxidation processes in water treatment. It highlights the kinetics, mechanism, and toxicity evolution of the degradation process, suggesting the relevance of chloro and fluoro-substituted compounds in environmental chemistry and engineering (Li et al., 2020).

Organic Synthesis and Reactivity

The photocatalytic degradation of chlorophenols in soil washing wastes containing surfactants showcases the application of photocatalysis in the remediation of contaminated soil and water. This study also contributes to the understanding of organic reaction mechanisms, particularly in the presence of micellar systems (Davezza et al., 2013).

Propiedades

IUPAC Name |

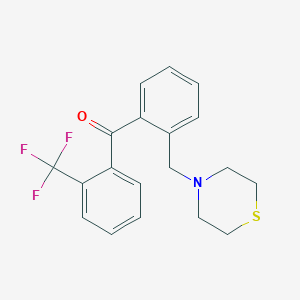

1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-16(19)15(18)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRHVEAYSSLUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644639 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | |

CAS RN |

898792-95-5 |

Source

|

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

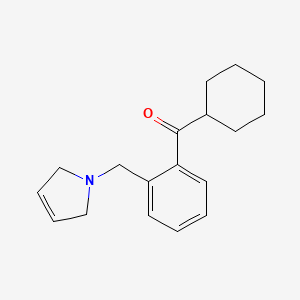

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)